molecular formula C10H9BrN4OS B12671982 Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- CAS No. 166323-91-7

Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-

Cat. No.: B12671982
CAS No.: 166323-91-7
M. Wt: 313.18 g/mol
InChI Key: BJDNMLYBINYZOU-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is a complex organic compound with the molecular formula C9H7BrN4OS and a molecular weight of 299.15 g/mol . This compound is characterized by the presence of a hydrazinecarbothioamide group and a brominated indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- typically involves the reaction of 5-bromo-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2-(5-chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
  • Hydrazinecarbothioamide, 2-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-
  • Hydrazinecarbothioamide, 2-(5-iodo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl-

Uniqueness

Hydrazinecarbothioamide, 2-(5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties.

Properties

CAS No.

166323-91-7

Molecular Formula

C10H9BrN4OS

Molecular Weight

313.18 g/mol

IUPAC Name

1-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-methylthiourea

InChI

InChI=1S/C10H9BrN4OS/c1-12-10(17)15-14-8-6-4-5(11)2-3-7(6)13-9(8)16/h2-4,13,16H,1H3,(H,12,17)

InChI Key

BJDNMLYBINYZOU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N=NC1=C(NC2=C1C=C(C=C2)Br)O

Origin of Product

United States

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